Haloperidol N-Oxide Haloperidol N-Oxide Haloperidol N-Oxide is the mechanical mixture of both stereoisomers. It is a metabolite of Haloperidol.
Brand Name: Vulcanchem
CAS No.: 148406-51-3
VCID: VC21332178
InChI: InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
SMILES: C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-]
Molecular Formula: C21H23ClFNO3
Molecular Weight: 391.9 g/mol

Haloperidol N-Oxide

CAS No.: 148406-51-3

Cat. No.: VC21332178

Molecular Formula: C21H23ClFNO3

Molecular Weight: 391.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Haloperidol N-Oxide - 148406-51-3

CAS No. 148406-51-3
Molecular Formula C21H23ClFNO3
Molecular Weight 391.9 g/mol
IUPAC Name 4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one
Standard InChI InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
Standard InChI Key LDKZFGVWYVWUSG-UHFFFAOYSA-N
SMILES C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-]
Canonical SMILES C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-]

Chemical Structure and Properties

Haloperidol N-Oxide (CAS: 148406-51-3) is characterized by the addition of an oxygen atom to the nitrogen in the piperidine ring of haloperidol, forming an N-oxide functional group. This seemingly minor structural modification significantly alters the compound's physicochemical properties and biological behavior.

Physical and Chemical Characteristics

Haloperidol N-Oxide exists as a white to off-white solid with the molecular formula C21H23ClFNO3 and a molecular weight of 391.86 g/mol . The compound demonstrates limited solubility in common organic solvents such as ethanol and methanol . This reduced solubility profile compared to many pharmaceutical compounds presents both challenges and opportunities in formulation and drug delivery strategies.

Structure-Property Relationships

The N-oxide functional group introduces important changes to the parent haloperidol structure:

PropertyHaloperidolHaloperidol N-OxideEffect of N-Oxidation
Molecular Weight375.14 g/mol391.86 g/molIncreased by 16.72 g/mol
Water SolubilityLimitedLikely improvedEnhanced due to N-oxide polarity
LipophilicityHighReducedDecreased membrane permeability
PharmacokineticsWell-establishedModifiedAltered absorption and distribution

Synthesis and Metabolism

Metabolic Pathways

Haloperidol N-Oxide represents a potential metabolite in the oxidative metabolism of haloperidol. The parent compound haloperidol undergoes several metabolic transformations, primarily through oxidative N-dealkylation of the piperidine nitrogen to form fluorophenylcarbonic acids and piperidine derivatives . The formation of the N-oxide likely occurs through the action of cytochrome P450 enzymes, which are known to catalyze N-oxidation reactions for tertiary amines.

Understanding the metabolism of haloperidol to its N-oxide form is crucial for comprehending the compound's pharmacokinetics and potential drug interactions. The metabolic pathway may involve:

  • Initial oxidation of the piperidine nitrogen by cytochrome P450 enzymes

  • Formation of the N-oxide intermediate

  • Possible further metabolism or reduction back to haloperidol

Pharmacological Properties

Mechanism of Action

The pharmacological profile of Haloperidol N-Oxide likely shares some similarities with its parent compound while exhibiting distinct characteristics due to the N-oxide modification. Haloperidol itself acts primarily as a potent antagonist of dopamine D2 receptors in the central nervous system, with additional activity at other neurotransmitter receptors .

The N-oxide functionality may modify the receptor binding profile and pharmacodynamics in several ways:

  • Altered binding affinity for dopamine receptors

  • Modified interaction with other receptor systems (serotonergic, adrenergic)

  • Potential for activation under specific physiological conditions (such as hypoxia)

Pharmacokinetic Considerations

The increased polarity of Haloperidol N-Oxide compared to haloperidol likely impacts its pharmacokinetic properties. N-oxides generally demonstrate:

  • Improved water solubility

  • Reduced membrane permeability

  • Altered distribution and tissue penetration

  • Modified metabolism and elimination pathways

Therapeutic Implications

Redox Activity and Hypoxia Targeting

N-oxides demonstrate interesting redox reactivity in biological systems, with particular relevance to hypoxic environments . This property has been exploited in the development of hypoxia-activated prodrugs for cancer therapy. While specific data for Haloperidol N-Oxide in this context is limited, the compound's N-oxide functionality suggests potential for selective activation under hypoxic conditions.

N-oxides can undergo enzymatic reduction, particularly in hypoxic environments, through the action of various reductases including cytochrome P450 enzymes . This reductive activation can lead to the formation of the parent compound or reactive intermediates that may exhibit distinct pharmacological activities.

Comparison with Haloperidol

Understanding the differences between Haloperidol N-Oxide and its parent compound provides valuable insights into the impact of N-oxidation on drug properties and behavior.

Structural and Physicochemical Differences

The primary structural difference between haloperidol and its N-oxide derivative is the addition of an oxygen atom to the piperidine nitrogen. This modification results in:

  • Increased molecular weight (391.86 g/mol versus 375.14 g/mol)

  • Enhanced polarity and potentially improved water solubility

  • Modified hydrogen bonding capabilities

  • Altered electron distribution affecting receptor interactions

Pharmacological Distinctions

Haloperidol is well-established as a high-potency first-generation antipsychotic that exerts its effects primarily through dopamine D2 receptor antagonism . The N-oxide derivative likely retains some of these properties while exhibiting modified characteristics:

PropertyHaloperidolHaloperidol N-Oxide
Primary MechanismD2 receptor antagonismLikely similar but with modified potency/selectivity
Additional Targets5-HT2, α1 receptorsPotentially altered receptor profile
CNS PenetrationSignificantLikely reduced due to increased polarity
MetabolismCYP3A4 and CYP2D6May include reduction back to parent compound

Research Significance

Metabolic Studies

Haloperidol N-Oxide serves as an important metabolite for studying the biotransformation of haloperidol. Understanding the formation and subsequent fate of this N-oxide derivative provides valuable insights into:

  • The metabolic pathways of haloperidol

  • Potential interindividual variability in metabolism

  • Drug-drug interactions affecting these pathways

  • Contribution of metabolites to therapeutic and adverse effects

Structure-Activity Relationship Investigations

The N-oxide functionality represents an important structural modification that can inform structure-activity relationship (SAR) studies. Comparing the pharmacological profiles of haloperidol and its N-oxide derivative helps elucidate:

  • The impact of N-oxidation on receptor binding and selectivity

  • Effects on pharmacokinetic properties

  • Implications for drug design and optimization

  • Potential strategies for reducing side effects or enhancing efficacy

Analytical Considerations

Detection and Quantification

Analytical methods for detecting and quantifying Haloperidol N-Oxide are essential for metabolic studies, pharmacokinetic investigations, and quality control of pharmaceutical preparations. Common techniques include:

  • Liquid chromatography-mass spectrometry (LC-MS)

  • High-performance liquid chromatography (HPLC)

  • Nuclear magnetic resonance (NMR) spectroscopy

  • Mass spectrometry with various ionization techniques

The development of sensitive and specific analytical methods for N-oxide metabolites presents challenges due to their polarity and potential for back-conversion to the parent compound during sample preparation.

Deuterated Analogs

Deuterated analogs of Haloperidol N-Oxide, such as Haloperidol-d4 N-Oxide, serve as valuable internal standards for quantitative analysis and metabolism studies. These compounds feature deuterium atoms that replace specific hydrogen atoms in the molecule, resulting in almost identical chemical properties but distinct mass spectral characteristics.

Future Perspectives

Research Directions

Future research on Haloperidol N-Oxide might focus on:

  • Comprehensive characterization of its pharmacological profile

  • Investigation of its metabolism and pharmacokinetics

  • Exploration of structure-activity relationships to optimize therapeutic properties

  • Development of analytical methods for its detection in biological samples

  • Evaluation of its potential role in the therapeutic and adverse effects of haloperidol

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